molecular formula C23H26N2O5 B11011503 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11011503
M. Wt: 410.5 g/mol
InChI Key: BMTBUDNZLKXUPY-UHFFFAOYSA-N
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Description

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring fused with a methoxyphenyl group and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate. This can be synthesized by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .

The next step involves the acylation of the dihydroisoquinoline with an appropriate acyl chloride to introduce the carbonyl group. Finally, the pyrrolidinone ring is formed through a cyclization reaction involving the methoxyphenyl group and a suitable amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic methoxy groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound’s structural similarity to certain alkaloids suggests potential biological activity. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

Due to its potential biological activity, this compound is investigated for its therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.

Industry

In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H26N2O5/c1-28-19-6-4-5-18(12-19)25-14-17(11-22(25)26)23(27)24-8-7-15-9-20(29-2)21(30-3)10-16(15)13-24/h4-6,9-10,12,17H,7-8,11,13-14H2,1-3H3

InChI Key

BMTBUDNZLKXUPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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